3-Azidopiperidine-2,6-dione

描述

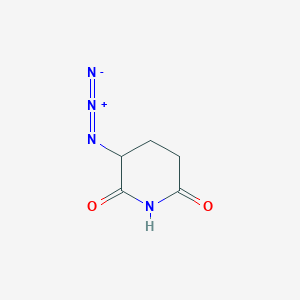

3-Azidopiperidine-2,6-dione is a heterocyclic compound featuring a six-membered piperidine (B6355638) ring functionalized with both an azide (B81097) group (-N₃) and two carbonyl groups at positions 2 and 6. vulcanchem.com This unique combination of a highly reactive azide moiety and the biologically significant piperidine-2,6-dione scaffold makes it a valuable intermediate in the synthesis of complex organic molecules. nih.gov Primarily utilized in research and development, it serves as a key component for constructing novel chemical entities with potential applications in medicinal chemistry and materials science. sapphirebioscience.comcymitquimica.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | achemblock.com |

| CAS Number | 1974402-37-3 | achemblock.com |

| Molecular Formula | C₅H₆N₄O₂ | achemblock.comuni.lu |

| Molecular Weight | 154.13 g/mol | achemblock.com |

| Canonical SMILES | C1CC(=O)NC(=O)C1N=[N+]=[N-] | uni.lu |

| InChIKey | XRFYBLAXLGAQRA-UHFFFAOYSA-N | uni.lu |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-azidopiperidine-2,6-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-9-8-3-1-2-4(10)7-5(3)11/h3H,1-2H2,(H,7,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFYBLAXLGAQRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Azidopiperidine 2,6 Dione

Chemical Synthesis Approaches

The chemical synthesis of 3-Azidopiperidine-2,6-dione can be broadly categorized into three main approaches: direct azidation of a suitable piperidine-2,6-dione derivative, synthesis from a 3-aminopiperidine-2,6-dione (B110489) precursor, and enantioselective methods to construct the chiral core.

Direct Azidation Strategies for the Piperidine-2,6-dione Scaffold

One of the most straightforward methods for the synthesis of this compound involves the direct nucleophilic substitution of a leaving group at the C3 position of the piperidine-2,6-dione ring with an azide (B81097) source. This approach relies on the availability of a suitable precursor, typically 3-bromopiperidine-2,6-dione.

The precursor, 3-bromopiperidine-2,6-dione, can be synthesized by the bromination of piperidine-2,6-dione. The subsequent reaction with an azide salt, such as sodium azide, in a polar aprotic solvent like acetone (B3395972) or N,N-dimethylformamide (DMF), facilitates an S_N2 reaction to displace the bromide and install the azide group. lookchem.comguidechem.com The reactivity of the C3 position is enhanced by the two adjacent carbonyl groups. guidechem.com

| Starting Material | Reagents | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 3-Bromopiperidine-2,6-dione | Sodium azide (NaN₃) | Acetone | 20°C, 48h | This compound | lookchem.com |

Synthesis via 3-Aminopiperidine-2,6-dione Precursors

An alternative and widely documented route to this compound is through the chemical modification of 3-aminopiperidine-2,6-dione. This precursor can be synthesized through various methods, including those based on catalytic hydrogenation or pathways derived from amino acids like L-glutamine. Once the amino group is in place, it can be converted to an azide group via a diazotization reaction.

Catalytic hydrogenation is a key step in synthetic routes that utilize protected forms of 3-aminopiperidine-2,6-dione. For instance, a common strategy involves the use of a carbobenzyloxy (Cbz) protecting group. The N-Cbz-protected 3-aminopiperidine-2,6-dione can be subjected to catalytic hydrogenation to remove the protecting group and yield the free amine. This method, however, often requires high-pressure conditions and expensive catalysts like palladium on carbon (Pd/C).

More recent advancements have focused on biocatalytic approaches. Multi-enzyme cascades have been developed for the synthesis of related structures like L-3-N-Cbz-aminopiperidine from N-Cbz-protected L-ornithinol, demonstrating the utility of hydrogenation in tandem with enzymatic processes. rsc.orgmanchester.ac.ukresearchgate.netresearchgate.net While these routes are well-established for aminopiperidines, they often involve harsh reagents or conditions that can be challenging for industrial applications. researchgate.net

A robust and frequently employed method for preparing enantiomerically pure 3-aminopiperidine-2,6-dione is a multi-step synthesis starting from the readily available amino acid L-glutamine. nih.gov This pathway ensures control over the stereochemistry at the C3 position. The synthesis generally proceeds through three main steps:

Protection: The amino group of L-glutamine is first protected, commonly as a tert-butoxycarbonyl (Boc) derivative.

Cyclization: The protected L-glutamine is then cyclized to form the piperidine-2,6-dione ring. This intramolecular condensation is often facilitated by coupling agents such as N,N'-carbonyldiimidazole (CDI) in an anhydrous solvent.

Deprotection: The protecting group is removed under acidic conditions to yield the hydrochloride salt of 3-aminopiperidine-2,6-dione.

Once 3-aminopiperidine-2,6-dione is obtained, the primary amino group can be converted to an azide. This is typically achieved through a diazotization reaction, where the amine is treated with a nitrite (B80452) source (e.g., sodium nitrite) under acidic conditions to form a diazonium salt intermediate. This unstable intermediate is then quenched in situ with sodium azide to furnish this compound. Careful control of the reaction conditions is necessary to avoid side reactions, such as intramolecular cyclization, which can occur with related substrates. googleapis.com

| Step | Starting Material | Key Reagents | Typical Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|---|

| 1. Protection | L-Glutamine | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, Base | Alkaline medium | N-Boc-L-glutamine | nih.gov |

| 2. Cyclization | N-Boc-L-glutamine | N,N'-Carbonyldiimidazole (CDI) | Anhydrous THF, 40-70°C | N-Boc-3-aminopiperidine-2,6-dione | nih.gov |

| 3. Deprotection | N-Boc-3-aminopiperidine-2,6-dione | HCl | Acidic medium (e.g., EtOAc) | 3-Aminopiperidine-2,6-dione hydrochloride | nih.gov |

Enantioselective Synthesis of this compound and Related Chiral Intermediates

Achieving high enantiomeric purity is critical in the synthesis of many chiral molecules. For 3-azidopiperidine derivatives, enantioselective methods have been developed that establish the stereocenter during the formation of the piperidine (B6355638) ring itself.

An elegant and effective enantioselective strategy for the synthesis of 3-substituted piperidines involves the ring expansion of chiral prolinols, which are readily derived from the amino acid proline. This methodology provides access to optically active 3-azidopiperidines.

The key steps of this process are:

Activation: The hydroxyl group of an N-alkyl prolinol is activated to form a good leaving group. Reagents such as diethylaminosulfur trifluoride (DAST) or its crystalline equivalent, XtalFluor-E, are effective for this transformation.

Aziridinium (B1262131) Ion Formation: The activation is followed by an intramolecular cyclization, where the nitrogen atom displaces the leaving group to form a strained, highly reactive bicyclic aziridinium intermediate.

Nucleophilic Opening: The aziridinium ion is then subjected to nucleophilic attack by an azide source, such as tetrabutylammonium (B224687) azide (nBu₄NN₃). The azide attacks the C5 carbon of the original pyrrolidine (B122466) ring, leading to the formation of the six-membered 3-azidopiperidine ring.

This ring expansion proceeds with high regioselectivity and stereocontrol, yielding the 3-azidopiperidine as the major product. This method provides the chiral 3-azidopiperidine core, which would require subsequent oxidation at the C2 and C6 positions to afford the final this compound target.

| Starting Material | Activating Reagent | Azide Source | Key Intermediate | Product Core | Reference |

|---|---|---|---|---|---|

| N-Alkyl prolinol | XtalFluor-E | Tetrabutylammonium azide (nBu₄NN₃) | Aziridinium ion | Optically active 3-azidopiperidine | rsc.org |

Chiral Auxiliary-Mediated Transformations

The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter is set, the auxiliary can be removed and ideally recycled. wikipedia.org While a specific, detailed protocol for the chiral auxiliary-mediated synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible synthetic pathway can be proposed based on established methodologies for the asymmetric functionalization of related cyclic imides.

One common approach involves the use of Evans-type oxazolidinone auxiliaries. wikipedia.org In a hypothetical route, the nitrogen of the piperidine-2,6-dione (glutarimide) scaffold would first be acylated with a chiral oxazolidinone. The resulting N-acylglutarimide can then be enolized and subsequently reacted with an electrophilic azide source. However, direct azidation of the enolate can be challenging.

A more viable, albeit indirect, approach would involve an initial diastereoselective halogenation of the N-acylglutarimide enolate. The stereochemistry of this step would be directed by the chiral auxiliary. Subsequent nucleophilic substitution of the resulting 3-halo-piperidine-2,6-dione with an azide source, such as sodium azide, would yield the desired this compound. The success of this nucleophilic substitution would depend on the stereoelectronics of the system.

Another class of effective chiral auxiliaries includes pseudoephedrine and its analogue, pseudoephenamine. nih.gov These auxiliaries have demonstrated remarkable stereocontrol in the alkylation of amides, including the formation of quaternary carbon centers. nih.gov A synthetic strategy could involve the diastereoselective alkylation of a pseudoephenamine amide with a reagent that can be later converted to an azide.

The general steps for a chiral auxiliary-mediated synthesis would be:

Attachment of Chiral Auxiliary: Covalent bonding of a chiral auxiliary (e.g., an Evans oxazolidinone or pseudoephenamine) to a glutaric anhydride (B1165640) derivative to form a chiral imide or amide.

Diastereoselective Functionalization: Generation of an enolate from the chiral imide/amide followed by a diastereoselective reaction to introduce a functional group at the C3 position that can be converted to an azide. This could be a halogenation or the introduction of a hydroxyl group that can be transformed into a good leaving group.

Introduction of the Azide: Conversion of the installed functional group to an azide, typically via nucleophilic substitution with a reagent like sodium azide.

Cleavage of the Auxiliary: Removal of the chiral auxiliary to yield the enantiomerically enriched this compound.

The diastereoselectivity of these reactions is typically high, often exceeding 90-95% diastereomeric excess (d.e.), depending on the chosen auxiliary, substrate, and reaction conditions.

| Auxiliary Type | General Application | Potential Diastereoselectivity |

| Evans Oxazolidinones | Aldol reactions, alkylations, Diels-Alder reactions wikipedia.org | Generally high (often >95% d.e.) |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylations nih.gov | High, particularly for quaternary centers nih.gov |

| Camphorsultam | Michael additions, Claisen rearrangements wikipedia.org | Can provide high asymmetric induction wikipedia.org |

Biocatalytic Routes to Chiral Piperidine-2,6-dione Scaffolds (Contextualizing Potential for Azido-Derivatives)

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis for the production of chiral molecules. nih.gov Enzymes operate under mild conditions and can exhibit exquisite stereo-, regio-, and chemo-selectivity. nih.gov While direct biocatalytic azidation of the piperidine-2,6-dione ring is not a well-established transformation, biocatalytic routes to the chiral precursor, (S)-3-aminopiperidine-2,6-dione, have been successfully developed. nih.govresearchgate.net This enantiomerically pure amino-derivative is a direct precursor for the synthesis of chiral this compound via a subsequent chemical step.

Recent research has focused on the dissection of the biosynthetic pathway of indigoidine (B1217730), a microbial blue pigment. nih.govresearchgate.net This has led to the identification and engineering of an enzyme, IdgS, which is responsible for the biosynthesis of indigoidine from L-glutamine. nih.govresearchgate.net By modifying the IdgS enzyme, specifically creating the IdgS-Ox* R539A mutant, researchers have developed a biocatalyst that can convert L-glutamine into enantiomerically pure (S)-3-aminopiperidine-2,6-dione. nih.govresearchgate.net

The biosynthetic pathway, as elucidated, involves the thioesterase domain of the enzyme first cyclizing L-glutamine to form (S)-3-aminopiperidine-2,6-dione. nih.gov The engineered enzyme, IdgS-Ox* R539A, effectively stops the process at this intermediate stage, allowing for its isolation with high enantiomeric excess (>99% ee). nih.gov

The potential for producing the azido-derivative lies in a chemo-enzymatic approach, where the biocatalytically produced (S)-3-aminopiperidine-2,6-dione is then converted to (S)-3-azidopiperidine-2,6-dione. This conversion can be achieved through a diazotization reaction followed by azidation. In this two-step, one-pot process, the primary amine is first treated with a diazotizing agent, such as sodium nitrite in an acidic medium, to form a diazonium salt intermediate. This intermediate is then quenched with an azide source, like sodium azide, to yield the final azido (B1232118) compound. The stereochemistry at the C3 position is generally retained during this transformation.

This chemo-enzymatic strategy leverages the high stereoselectivity of the biocatalyst to produce the chiral precursor, which is then efficiently converted to the target molecule using well-established chemical methods.

| Step | Method | Key Reagent/Catalyst | Product | Enantiomeric Excess (ee) |

| 1 | Biocatalytic Cyclization | IdgS-Ox* R539A | (S)-3-aminopiperidine-2,6-dione | >99% nih.gov |

| 2 | Diazotization-Azidation | 1. NaNO₂/H⁺2. NaN₃ | (S)-3-azidopiperidine-2,6-dione | Expected to be high (retention of stereochemistry) |

Optimization of Synthetic Yields, Purity Profiles, and Scalability

The optimization of synthetic routes in terms of yield, purity, and scalability is crucial for the practical application of a chemical compound, particularly for its potential use in pharmaceutical development. For this compound, optimization efforts would focus on both the synthesis of its key precursor, 3-aminopiperidine-2,6-dione, and the subsequent conversion to the final azido compound.

A scalable synthesis of 3-aminopiperidine-2,6-dione hydrochloride has been detailed in the patent literature, starting from the readily available and inexpensive amino acid, L-glutamine. google.com This three-step chemical synthesis involves:

N-protection: The amino group of L-glutamine is protected, for example, with a tert-butoxycarbonyl (Boc) group.

Cyclization: The protected glutamine is then cyclized to form the N-Boc-3-aminopiperidine-2,6-dione. This step is often mediated by a coupling agent.

Deprotection: The protecting group is removed under acidic conditions to yield the hydrochloride salt of 3-aminopiperidine-2,6-dione.

This route is advantageous for large-scale production due to the low cost of the starting material, mild reaction conditions, and the avoidance of high-pressure hydrogenation steps. google.com The reported yields for the final deprotection step are high, and the product is obtained with high purity. google.com

| Reaction Step | Key Reagents | Temperature Range (°C) | Reported Yield/Purity |

| N-protection of L-Glutamine | Boc-anhydride, base | 10-80 | Yields can be high, dependent on base and solvent. google.com |

| Cyclization | N,N'-Carbonyldiimidazole, DMAP | 40-70 | Yields are sensitive to reagent stoichiometry. google.com |

| Deprotection and Salt Formation | HCl in a suitable solvent | 0-50 | Yields up to 94.8% with >99% purity have been reported. google.com |

For the biocatalytic route to (S)-3-aminopiperidine-2,6-dione, optimization of the enzymatic reaction is key. nih.gov Initial yields with the soluble enzyme were around 20.8%. nih.gov To enhance stability and facilitate reuse, enzyme immobilization has been explored. nih.gov Immobilizing the IdgS-Ox* R539A enzyme on agarose (B213101) has been shown to improve the yield to 32.3% while maintaining high enantiomeric purity (>99% ee). nih.govresearchgate.net Further optimization of a whole-cell bioconversion system could lead to significantly higher titers, making this an attractive route for large-scale production of the chiral precursor. nih.gov

The final conversion of 3-aminopiperidine-2,6-dione to this compound via diazotization-azidation also requires careful optimization. Key parameters to control for maximizing yield and purity include:

Temperature: Diazotization reactions are typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.

Stoichiometry of Reagents: The molar ratios of the amine, the diazotizing agent (e.g., sodium nitrite), the acid, and the azide source need to be carefully controlled to minimize side reactions.

Reaction Time: Sufficient time must be allowed for both the formation of the diazonium salt and its subsequent reaction with the azide, but prolonged reaction times can lead to decomposition.

By systematically optimizing each of these steps, it is possible to develop a robust and scalable process for the synthesis of this compound with high yield and purity.

Chemical Reactivity and Transformations of 3 Azidopiperidine 2,6 Dione

Azide (B81097) Functional Group Transformations

The azide group in 3-azidopiperidine-2,6-dione is a versatile functional handle that can participate in a variety of chemical reactions, enabling its use as a building block in the synthesis of more complex molecules.

Cycloaddition Reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC))

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of click chemistry, allowing for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles. jenabioscience.comnih.govwikipedia.orgnih.gov In the context of this compound, this reaction provides a straightforward method for covalently linking the piperidine-2,6-dione scaffold to a wide array of alkyne-containing molecules. The reaction typically proceeds under mild conditions, often in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. jenabioscience.comnih.gov The resulting triazole linkage is highly stable, making this a favored strategy in medicinal chemistry and materials science. nih.gov

Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with Various Alkynes

| Alkyne Partner | Catalyst System | Solvent | Product (1,4-disubstituted 1,2,3-triazole) |

| Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 3-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine-2,6-dione |

| Propargyl Alcohol | CuI | THF | 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-2,6-dione |

| 4-Ethynyltoluene | [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | 3-(4-(p-tolyl)-1H-1,2,3-triazol-1-yl)piperidine-2,6-dione |

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

As a complementary method to CuAAC, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers an alternative regiochemical outcome, selectively yielding 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.govresearchgate.net This transformation is typically catalyzed by ruthenium complexes, such as [Cp*RuCl]. nih.gov The ability to access the 1,5-regioisomer is of significant importance as it provides access to a different chemical space and allows for the synthesis of isomeric products with potentially distinct biological activities. Unlike CuAAC, RuAAC can often be used with both terminal and internal alkynes. wikipedia.orgnih.gov

Table 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) of this compound

| Alkyne Partner | Catalyst | Solvent | Product (1,5-disubstituted 1,2,3-triazole) |

| Phenylacetylene | CpRuCl(PPh₃)₂ | Toluene | 3-(5-phenyl-1H-1,2,3-triazol-1-yl)piperidine-2,6-dione |

| 1-Hexyne | CpRuCl(COD) | DMF | 3-(5-butyl-1H-1,2,3-triazol-1-yl)piperidine-2,6-dione |

| Diphenylacetylene | [Cp*RuCl]₄ | Dioxane | 3-(4,5-diphenyl-1H-1,2,3-triazol-1-yl)piperidine-2,6-dione |

Staudinger Ligation and Related Nitrene Formation Pathways

The Staudinger ligation is a powerful and bioorthogonal reaction that forms an amide bond between an azide and a phosphine (B1218219). wikipedia.orgthermofisher.comresearchgate.net This reaction proceeds through the formation of an aza-ylide intermediate, which is then trapped to form a stable amide linkage. wikipedia.orgthermofisher.com This methodology is particularly valuable for the conjugation of biomolecules under mild, aqueous conditions. researchgate.net For this compound, the Staudinger ligation can be employed to couple it with phosphine-functionalized molecules, including peptides and proteins. nih.gov

The initial step of the Staudinger reaction involves the formation of a phosphazide, which upon loss of dinitrogen, generates an iminophosphorane. wikipedia.org In the presence of an appropriately positioned electrophile, this intermediate can undergo intramolecular cyclization.

Reductive Conversions to 3-Aminopiperidine-2,6-dione (B110489)

The azide group of this compound can be readily reduced to the corresponding primary amine, 3-aminopiperidine-2,6-dione. This transformation is a key step in the synthesis of various biologically active compounds. nih.govresearchgate.net A common and efficient method for this reduction is the Staudinger reduction, which involves treatment of the azide with a phosphine, such as triphenylphosphine, followed by hydrolysis of the resulting iminophosphorane. wikipedia.org This method is valued for its mild reaction conditions. wikipedia.org

Other established methods for azide reduction can also be employed, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), or reduction with reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst.

Reactivity of the Piperidine-2,6-dione Ring System in the Presence of the Azide Group

The piperidine-2,6-dione ring, a derivative of glutarimide (B196013), possesses two carbonyl groups that are susceptible to attack by both electrophiles and nucleophiles. The presence of the electron-withdrawing azide group at the C3 position can influence the reactivity of these carbonyl centers.

Electrophilic and Nucleophilic Additions to Carbonyl Centers

The carbonyl oxygens of the piperidine-2,6-dione ring possess lone pairs of electrons and can act as Lewis bases, reacting with electrophiles. Protonation of a carbonyl oxygen, for instance, would activate the carbonyl carbon towards nucleophilic attack.

Nucleophilic addition to the carbonyl carbons is a characteristic reaction of the piperidine-2,6-dione system. nih.gov A variety of nucleophiles can attack the electrophilic carbonyl carbons, leading to the formation of tetrahedral intermediates. The outcome of these reactions can range from simple addition to more complex ring-opening or rearrangement pathways, depending on the nature of the nucleophile and the reaction conditions. The azide group at C3 is relatively stable under many conditions used for nucleophilic additions to carbonyls, allowing for selective transformations at the dione (B5365651) ring while preserving the azide functionality for subsequent reactions.

Table 3: Reactivity of Carbonyl Centers in the Piperidine-2,6-dione Ring

| Reaction Type | Reagent | Expected Intermediate/Product |

| Electrophilic Addition | H⁺ (acid catalyst) | Protonated carbonyl, activating the carbonyl carbon |

| Nucleophilic Addition | Grignard Reagents (e.g., CH₃MgBr) | Tertiary alcohols (after hydrolysis) |

| Reduction | NaBH₄ | Hydroxylated lactams |

| Enolate Formation | Strong Base (e.g., LDA) | Enolate, allowing for subsequent alkylation |

N-Alkylation and N-Acylation Strategies

The nitrogen atom of the piperidine-2,6-dione ring is nucleophilic and can readily undergo alkylation and acylation reactions. These transformations are fundamental in modifying the compound's properties and for the synthesis of more complex molecules.

N-Alkylation: The introduction of an alkyl group onto the nitrogen atom can be achieved under basic conditions. A suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is typically used to deprotonate the imide nitrogen, forming a nucleophilic anion. This anion then reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to yield the N-alkylated product. The choice of base and solvent is crucial to ensure efficient reaction and minimize side reactions.

N-Acylation: Similar to N-alkylation, N-acylation involves the reaction of the imide nitrogen with an acylating agent. Acyl chlorides or acid anhydrides are commonly employed for this purpose, often in the presence of a non-nucleophilic base like triethylamine (B128534) (Et3N) or pyridine (B92270) to neutralize the acid byproduct. These reactions are typically carried out in aprotic solvents such as dichloromethane (B109758) (CH2Cl2) or chloroform (B151607) (CHCl3). N-acylation is a valuable method for introducing a variety of functional groups and for the synthesis of imide derivatives with diverse applications.

Table 1: Representative N-Alkylation and N-Acylation Reactions of Piperidine-2,6-dione Analogs

| Entry | Substrate | Reagent | Base | Solvent | Product |

| 1 | Piperidine-2,6-dione | Methyl Iodide | NaH | DMF | N-Methylpiperidine-2,6-dione |

| 2 | Piperidine-2,6-dione | Benzyl Bromide | K2CO3 | Acetonitrile (B52724) | N-Benzylpiperidine-2,6-dione |

| 3 | Piperidine-2,6-dione | Acetyl Chloride | Et3N | CH2Cl2 | N-Acetylpiperidine-2,6-dione |

| 4 | Piperidine-2,6-dione | Benzoic Anhydride (B1165640) | Pyridine | CHCl3 | N-Benzoylpiperidine-2,6-dione |

Note: This table presents generalized reactions for the parent piperidine-2,6-dione ring system to illustrate common strategies for N-alkylation and N-acylation.

Stereoselective Derivatization at C-3 Position (beyond azide group modification)

The C-3 position of this compound is a stereocenter, and its configuration is a key determinant of the molecule's biological activity in many contexts. While the azide group itself is a versatile functional handle for transformations such as reduction to an amine or participation in cycloaddition reactions, derivatization at the C-3 position beyond modification of the azide is less straightforward.

Direct functionalization of the C-3 carbon is challenging due to the lack of inherent reactivity of the C-H bond. However, strategies involving the generation of an enolate adjacent to one of the carbonyl groups could potentially be explored. Under strongly basic conditions, deprotonation at the C-3 position could be competitive with N-deprotonation, although the latter is generally more acidic. If C-3 deprotonation were to occur, the resulting enolate could, in principle, react with electrophiles. The stereochemical outcome of such a reaction would be influenced by the existing stereocenter and the reaction conditions. Currently, there is a lack of specific literature detailing such stereoselective derivatizations for this compound.

Chemoselective Functionalization Strategies and Protecting Group Chemistry

The presence of multiple reactive sites in this compound necessitates chemoselective strategies for its synthetic manipulation. The primary sites for reaction are the imide nitrogen and the azide group. The relative reactivity of these groups can be exploited to achieve selective transformations.

The imide N-H is acidic and readily deprotonated under basic conditions, making it susceptible to alkylation and acylation. The azide group is generally stable under these conditions but is reactive towards reducing agents and can participate in "click" chemistry reactions. This difference in reactivity allows for the selective functionalization of the nitrogen atom without affecting the azide group.

Protecting Group Chemistry: In multi-step syntheses, it is often necessary to protect one functional group while another is being modified. For this compound, the imide nitrogen is the most likely site requiring protection.

Common protecting groups for imides include the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz) group. The Boc group can be introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of a base such as 4-dimethylaminopyridine (B28879) (DMAP). It is stable to a wide range of reaction conditions but can be removed under acidic conditions (e.g., trifluoroacetic acid). The Cbz group is introduced using benzyl chloroformate (CbzCl) and a base, and it is typically removed by catalytic hydrogenation, a condition that would also reduce the azide group. Therefore, the choice of protecting group must be carefully considered based on the planned synthetic route.

Table 2: Common Protecting Groups for the Imide Nitrogen

| Protecting Group | Reagent for Introduction | Conditions for Removal |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate ((Boc)2O) | Acidic (e.g., TFA, HCl) |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenation (H2, Pd/C) |

| Methoxymethyl (MOM) | Methoxymethyl chloride (MOMCl) | Acidic (e.g., HCl) |

| 2-(Trimethylsilyl)ethoxymethyl (SEM) | SEM chloride (SEMCl) | Fluoride ion (e.g., TBAF) or acid |

Note: The compatibility of the deprotection conditions with the azide group must be considered.

Strategic Utility of 3 Azidopiperidine 2,6 Dione in Complex Molecule Synthesis

As a Versatile Building Block for Diverse Heterocyclic Frameworks

The utility of 3-Azidopiperidine-2,6-dione as a versatile building block stems from the distinct reactivity of its two primary components: the cyclic imide (piperidine-2,6-dione) and the azide (B81097) group. Cyclic imides are recognized as important synthons for the creation of other heterocyclic systems. researchgate.net The dione (B5365651) functionality can undergo various reactions, such as selective reductions or ring-opening and closing cascades, to generate novel scaffolds.

The azide group provides a gateway to numerous chemical transformations. It can be readily reduced to a primary amine (3-aminopiperidine-2,6-dione), a crucial intermediate in its own right. google.comnih.gov Furthermore, the azide is a key participant in pericyclic reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." amazonaws.com This reaction allows for the efficient and specific formation of triazole rings, thereby enabling the fusion or linkage of the piperidine-2,6-dione core to other molecular fragments to create more complex heterocyclic frameworks. This dual functionality allows chemists to strategically employ either part of the molecule to construct diverse and elaborate chemical structures.

Contribution to the Construction of Multi-Functionalized Molecular Architectures

The construction of multi-functionalized molecules often requires chemoselective ligation strategies that join distinct molecular components with high efficiency and specificity. The azide group of this compound is ideally suited for this purpose, particularly through its application in click chemistry. The CuAAC reaction is renowned for its high yield, mild reaction conditions, and exceptional functional group tolerance, making it a powerful tool for assembling complex architectures from modular pieces.

For example, this methodology is used to link target-binding elements to the piperidine-2,6-dione moiety, which can serve as a ligand for an E3 ubiquitin ligase. amazonaws.com This modular approach allows for the rapid synthesis of libraries of compounds where the piperidine-2,6-dione core is systematically decorated with different functional groups, peptides, or other small molecules, facilitating the exploration of structure-activity relationships in drug discovery.

Application as a Key Intermediate for Biologically Relevant Scaffolds

The piperidine-2,6-dione scaffold is a privileged structure in medicinal chemistry, most famously as the core of thalidomide (B1683933) and its potent analogues. nih.govresearchgate.net Consequently, this compound serves as a key synthetic intermediate for accessing a range of biologically active molecules that leverage this core structure.

Immunomodulatory drugs (IMiDs) such as lenalidomide (B1683929) and pomalidomide (B1683931) are derivatives of thalidomide used in the treatment of various cancers. nih.govnih.gov The central pharmacophore of these drugs is the 3-aminopiperidine-2,6-dione (B110489) unit, which is responsible for binding to the Cereblon (CRBN) protein, a component of an E3 ubiquitin ligase complex. nih.govgoogleapis.com

This compound is a direct and valuable precursor to this essential amine. The reduction of the azide to an amine is typically a clean and high-yielding transformation. By synthesizing the azido-intermediate, chemists can carry other sensitive reagents and perform reactions that might be incompatible with a free amine, reserving the azide reduction as a final step to furnish the desired IMiD analogue. nih.gov

| Representative IMiDs Derived from the Piperidine-2,6-dione Core |

| Thalidomide |

| Lenalidomide |

| Pomalidomide |

Targeted protein degradation has emerged as a powerful therapeutic modality. mdpi.com Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. mdpi.combohrium.com

The piperidine-2,6-dione moiety, derived from IMiDs, is one of the most widely used E3 ligase-recruiting ligands in PROTAC design, as it effectively binds to Cereblon. googleapis.combohrium.com this compound is a strategically important building block for PROTAC synthesis. The azide group provides a convenient chemical handle for attaching a linker, which is then connected to a ligand for the protein of interest. amazonaws.commdpi.com The use of click chemistry to connect the azide-functionalized piperidine-2,6-dione to an alkyne-modified protein ligand is a common and highly efficient strategy for assembling the final PROTAC molecule. amazonaws.commdpi.com

Similarly, molecular glues are small molecules that induce protein-protein interactions, and many, like the IMiDs, function by binding to an E3 ligase and inducing the degradation of a specific target protein. googleapis.com The synthesis of novel molecular glues often relies on the modification of the core piperidine-2,6-dione scaffold, for which this compound is a valuable starting material.

Development of Novel Reaction Methodologies Utilizing the Azido-Piperidine-2,6-dione Moiety

Research in this area extends to developing new synthetic methods to access this valuable scaffold. A significant advancement is the synthesis of the 3-azidopiperidine skeleton through a ceric ammonium (B1175870) nitrate (B79036) (CAN)-mediated regioselective azidoalkoxylation of an enol ether. nih.govncl.res.in This method represents a novel approach to constructing the core azido-substituted ring system. nih.gov The development of such methodologies is crucial as it provides more efficient and scalable routes to this compound and related structures, thereby facilitating their broader application in drug discovery and chemical biology.

Medicinal Chemistry Research Applications and Structural Derivatization Strategies

Design Principles for Piperidine-2,6-dione Derivatives from the 3-Azido Scaffold

The design of new chemical entities from the 3-azidopiperidine-2,6-dione scaffold is guided by principles that aim to explore new chemical space while retaining or improving upon the desirable pharmacological properties of the parent structure. The azide (B81097) group at the 3-position is a key element in these design strategies, offering a gateway to a wide array of chemical transformations.

Rational Design and Combinatorial Library Synthesis of Derivatives

The primary strategy for derivatizing this compound involves leveraging the azide moiety as a versatile chemical handle for combinatorial library synthesis. The most prominent reaction for this purpose is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govfrontiersin.org This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles under mild conditions. nih.gov

The rational design of these libraries involves the selection of a diverse range of alkynes to be "clicked" onto the 3-azido scaffold. This approach enables the systematic exploration of the chemical space around the piperidine-2,6-dione core. The resulting triazole ring is not merely a linker but can also act as a bioisostere for other functional groups and participate in hydrogen bonding and dipole interactions with biological targets. nih.gov

The synthesis of a combinatorial library from this compound would typically involve the following steps:

Synthesis of the 3-azido scaffold: Preparation of this compound from a suitable starting material, such as L-glutamine. google.com

Selection of diverse alkynes: A collection of terminal alkynes with varied electronic and steric properties is chosen to introduce a wide range of substituents.

Parallel synthesis using CuAAC: High-throughput synthesis is employed to react this compound with the library of alkynes, generating a large number of novel 3-(1,2,3-triazol-1-yl)piperidine-2,6-dione derivatives.

This strategy allows for the rapid generation of a multitude of compounds for biological screening, facilitating the discovery of new lead compounds.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to identify novel chemotypes with similar biological activity but improved properties. researchgate.net While the core piperidine-2,6-dione scaffold is often retained for its established interactions with biological targets like Cereblon (CRBN), the derivatives generated from the 3-azido precursor can be considered a form of scaffold hopping around the periphery of the core. rscf.ru

The 1,2,3-triazole ring, introduced via the azide group, is a well-established bioisostere for various functional groups, including amide bonds and aromatic rings. researchgate.net This allows for the exploration of novel structures that mimic the interactions of known ligands while potentially offering advantages in terms of synthetic accessibility, metabolic stability, or patentability.

Furthermore, the azide group itself can be considered for bioisosteric replacement. For instance, a tetrazole moiety is a common bioisostere for a carboxylic acid group and can be synthesized from an azide. smolecule.com This opens up possibilities for designing compounds with altered physicochemical properties while maintaining key binding interactions.

Structure-Activity Relationship (SAR) Methodologies for this compound Derivatives

The systematic exploration of how structural modifications to a lead compound affect its biological activity is the essence of Structure-Activity Relationship (SAR) studies. For derivatives of this compound, SAR methodologies focus on understanding the impact of substituents introduced via the azide handle.

Exploration of Substituent Effects on Chemical Transformations

The primary chemical transformation of the 3-azido group is the CuAAC reaction. The efficiency and outcome of this reaction can be influenced by the electronic and steric nature of the alkyne coupling partner. A key aspect of SAR development is to synthesize a library of derivatives with a wide variety of substituents on the newly formed triazole ring.

For example, a library could include:

Aromatic and heteroaromatic alkynes: To probe for pi-stacking or hydrophobic interactions.

Aliphatic alkynes: To explore the effects of size, shape, and flexibility.

Alkynes with hydrogen bond donors and acceptors: To investigate the potential for new interactions with the biological target.

By systematically varying these substituents and assessing the biological activity of the resulting compounds, a clear picture of the SAR can be established. This information is crucial for guiding the design of second-generation compounds with improved potency and selectivity. rsc.orgnih.gov

Conformational Analysis in Relation to Derivatization

The piperidine-2,6-dione ring can adopt different conformations, and the orientation of the substituent at the 3-position can significantly impact its interaction with a biological target. researchgate.net Conformational analysis of the synthesized derivatives is therefore a critical component of the SAR study.

Computational modeling and spectroscopic techniques, such as NMR, can be used to determine the preferred conformation of the piperidine-2,6-dione ring and the orientation of the 3-substituent. researchgate.net For instance, the glutarimide (B196013) ring of thalidomide (B1683933), a related compound, is known to adopt a puckered conformation which is crucial for its binding to CRBN. researchgate.net

Understanding how different 3-triazolyl substituents influence the conformational equilibrium of the piperidine-2,6-dione ring can provide valuable insights into the SAR. This knowledge can then be used to design derivatives that are pre-organized in the bioactive conformation, potentially leading to higher affinity and potency.

Ligand Design Strategies for Biological Targets

The design of ligands based on the this compound scaffold is heavily influenced by the known biological targets of the parent piperidine-2,6-dione core, primarily the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). rscf.ru The glutarimide moiety is known to be essential for binding to the thalidomide-binding pocket of CRBN. rscf.ru

Ligand design strategies for derivatives of this compound aim to:

Introduce novel interactions: The substituents introduced at the 3-position via the azide can be designed to form additional interactions with the target protein, thereby increasing affinity and selectivity. For example, a substituent could be designed to reach a nearby sub-pocket on the protein surface.

Modulate physicochemical properties: The derivatization can be used to fine-tune properties such as solubility, permeability, and metabolic stability, which are crucial for drug development.

Develop bifunctional molecules: The azide handle provides a convenient attachment point for linking the piperidine-2,6-dione moiety to other pharmacophores. This is the underlying principle of Proteolysis Targeting Chimeras (PROTACs), where a CRBN-binding ligand is linked to a ligand for a target protein, leading to the degradation of that protein. The 3-azido group is an ideal starting point for the synthesis of such bifunctional molecules.

The 3-amino-piperidine-2,6-dione, which can be readily synthesized by reduction of the 3-azido compound, is a key intermediate in the synthesis of drugs like lenalidomide (B1683929) and pomalidomide (B1683931). google.com This highlights the importance of the 3-position for introducing functionality that can be further elaborated to create potent therapeutic agents. smolecule.com

E3 Ubiquitin Ligase Modulators Derived from the Scaffold

The piperidine-2,6-dione ring is the critical pharmacophore responsible for binding to Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex. google.com Compounds containing this scaffold can function as "molecular glues," effectively hijacking the E3 ligase machinery. Instead of merely inhibiting a target protein, these modulators alter the substrate specificity of CRBN, inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins that are not its natural substrates.

This mechanism is famously exemplified by the class of drugs known as immunomodulatory imide drugs (IMiDs), which include thalidomide and its more potent analogs, lenalidomide and pomalidomide. These agents recruit neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), to the CRBN complex, leading to their degradation and exerting potent anti-myeloma effects. nih.gov

The compound this compound is a strategic precursor for creating novel E3 ligase modulators. The azide group serves as a versatile chemical handle for derivatization. It is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to bring a target protein and an E3 ligase into close proximity. In this context, the piperidine-2,6-dione moiety acts as the CRBN-recruiting ligand. The azide allows for its conjugation to a linker via highly efficient and specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.com This modular approach facilitates the rapid assembly of diverse PROTAC libraries to target a wide range of proteins for degradation.

| Compound | E3 Ligase Target | Primary Therapeutic Application |

|---|---|---|

| Thalidomide | Cereblon (CRBN) | Multiple Myeloma, Erythema Nodosum Leprosum |

| Lenalidomide | Cereblon (CRBN) | Multiple Myeloma, Myelodysplastic Syndromes |

| Pomalidomide | Cereblon (CRBN) | Multiple Myeloma |

General Receptor Interaction Studies and Ligand Binding Modulations

Beyond its role in protein degradation, the piperidine-2,6-dione scaffold has been explored for its potential to interact with a variety of other biological receptors. The structural framework of the molecule can be systematically modified to develop ligands with high affinity and selectivity for different targets. The versatility of this core structure makes it a "privileged scaffold" in drug discovery, meaning it is capable of binding to multiple, distinct receptor types. researchgate.net

Research into derivatives of the piperidine-2,6-dione core has yielded compounds that act as ligands for various receptors. For example, specific modifications to the scaffold have led to the development of potent antagonists for α1-adrenergic receptor subtypes. Other synthetic efforts have incorporated the 3-azidopiperidine skeleton into the synthesis of D2 receptor agonists.

In this area, this compound serves as an invaluable starting material for generating compound libraries for screening and structure-activity relationship (SAR) studies. The azide group enables the facile introduction of a wide array of substituents and pharmacophoric elements. By systematically varying the groups attached to the core scaffold, medicinal chemists can fine-tune the electronic and steric properties of the molecule to optimize binding affinity and selectivity for a desired receptor. This modular strategy accelerates the discovery of novel ligands for a range of therapeutic targets.

| Scaffold/Derivative | Receptor Target Class | Type of Modulation |

|---|---|---|

| 4-phenylpiperidine-2,6-dione derivatives | α1-Adrenergic Receptors | Antagonist |

| 3-azidopiperidine skeleton derivatives | Dopamine D2 Receptors | Agonist |

| Various glutarimide derivatives | Central Nervous System (CNS) Receptors | Various (e.g., hypnotic depression, convulsant effects) nih.gov |

Emerging Areas in Medicinal Chemistry Leveraging the Piperidine-2,6-dione Core

The unique ability of the piperidine-2,6-dione core to recruit the Cereblon E3 ligase has placed it at the forefront of innovative therapeutic strategies, most notably in the rapidly expanding field of targeted protein degradation (TPD). researchgate.net

Proteolysis Targeting Chimeras (PROTACs): The most significant emerging application is the use of piperidine-2,6-dione derivatives as the E3 ligase-binding component of PROTACs. ureiko-chem.com A PROTAC consists of three parts: a ligand for a protein of interest (POI), a ligand for an E3 ligase, and a chemical linker connecting them. By binding simultaneously to the POI and the E3 ligase, the PROTAC forms a ternary complex that induces the ubiquitination and subsequent degradation of the POI by the cell's proteasome. researchgate.net

Compounds like this compound are instrumental in this technology. The piperidine-2,6-dione moiety serves as the established CRBN-recruiting warhead, while the azide provides a reliable chemical handle for attaching the linker. Azide-functionalized IMiD analogs are frequently used as click chemistry reagents for the modular synthesis of PROTACs, enabling the rapid generation of degraders against a multitude of disease-relevant proteins. medchemexpress.com

Next-Generation Cereblon E3 Ligase Modulators (CELMoDs): Another active area of research is the development of novel CELMoDs with improved properties over existing IMiDs. These next-generation compounds aim to achieve greater potency, overcome mechanisms of drug resistance, and potentially degrade a different spectrum of neosubstrates. The development of new synthetic routes and the exploration of novel substitutions on the piperidine-2,6-dione scaffold are key to discovering these advanced modulators. nih.gov

The ongoing exploration of the piperidine-2,6-dione scaffold continues to yield new therapeutic possibilities. The development of simplified and modular synthetic methods is accelerating the discovery of complex, three-dimensional molecules for challenging biological targets. news-medical.net The strategic use of versatile building blocks like this compound is central to these efforts, paving the way for the next generation of targeted therapies.

| PROTAC Component | Function | Example Moiety |

|---|---|---|

| Warhead (POI Ligand) | Binds to the target protein to be degraded | Kinase inhibitor, receptor antagonist, etc. |

| Linker | Connects the two ligands and positions the proteins for ubiquitination | Alkyl chain, PEG chain, etc. |

| E3 Ligase Ligand | Recruits the E3 ubiquitin ligase complex | Piperidine-2,6-dione derivative (e.g., from Pomalidomide) |

Advanced Characterization and Theoretical Studies of 3 Azidopiperidine 2,6 Dione

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of 3-Azidopiperidine-2,6-dione, confirming the presence of key functional groups and establishing the connectivity of the piperidine-2,6-dione backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine (B6355638) ring. The proton at the C3 position, being attached to the carbon bearing the electron-withdrawing azide (B81097) group, would likely appear as a multiplet in the range of δ 4.0-4.5 ppm. The methylene (B1212753) protons at C4 and C5 would resonate as complex multiplets further upfield, typically between δ 2.0-3.0 ppm. The N-H proton of the imide functionality would likely appear as a broad singlet, with its chemical shift being solvent-dependent.

¹³C NMR: The carbon NMR spectrum would provide key information about the carbon skeleton. The two carbonyl carbons (C2 and C6) of the dione (B5365651) moiety are expected to have characteristic chemical shifts in the downfield region, around δ 170-175 ppm . The C3 carbon, directly attached to the azide group, would be shifted downfield compared to an unsubstituted piperidine ring, likely appearing in the range of δ 50-60 ppm. The C4 and C5 methylene carbons would have signals in the aliphatic region, typically between δ 20-35 ppm.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | ~170-175 |

| C3 | ~4.0-4.5 (CH) | ~50-60 |

| C4 | ~2.0-3.0 (CH₂) | ~20-35 |

| C5 | ~2.0-3.0 (CH₂) | ~20-35 |

| C6 | - | ~170-175 |

| NH | Solvent dependent (broad s) | - |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For this compound (C₅H₆N₄O₂), the expected molecular weight is approximately 154.13 g/mol achemblock.com.

In a typical electron ionization (EI) mass spectrum of an organic azide, a prominent fragmentation pathway involves the loss of a nitrogen molecule (N₂), which has a mass of 28 amu researchgate.netdtic.mil. This would result in a significant fragment ion at m/z 126. This initial loss of dinitrogen is a characteristic feature of many organic azides and is often the base peak in their mass spectra researchgate.net. Further fragmentation of the m/z 126 ion could involve the loss of carbon monoxide (CO) from the dione ring, leading to subsequent smaller fragments. The exact fragmentation pattern can provide valuable structural information wikipedia.org. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the parent ion and its fragments with high accuracy .

| m/z | Proposed Fragment | Significance |

|---|---|---|

| 154 | [M]⁺ | Molecular Ion |

| 126 | [M - N₂]⁺ | Characteristic loss of dinitrogen from the azide group |

| 98 | [M - N₂ - CO]⁺ | Subsequent loss of carbon monoxide |

Infrared (IR) Spectroscopy

Infrared spectroscopy is particularly useful for identifying the functional groups present in a molecule. In this compound, two key functional groups are the azide (-N₃) and the cyclic imide (dione).

The azide group exhibits a strong and characteristic asymmetric stretching vibration in the region of 2100-2160 cm⁻¹ pressbooks.pub. This sharp absorption is a clear indicator of the presence of the azido (B1232118) functionality. The cyclic imide structure gives rise to two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations spectroscopyonline.com. For cyclic imides, these bands typically appear in the ranges of 1790-1735 cm⁻¹ and 1750-1680 cm⁻¹ spectroscopyonline.com. The N-H stretching vibration of the imide would be observed as a medium intensity band around 3200 cm⁻¹ spectroscopyonline.com. The C-H stretching vibrations of the piperidine ring would appear in the 2800-3000 cm⁻¹ region uomustansiriyah.edu.iq.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Azide (-N₃) | Asymmetric Stretch | 2100 - 2160 |

| Cyclic Imide (C=O) | Asymmetric Stretch | 1790 - 1735 |

| Symmetric Stretch | 1750 - 1680 | |

| Imide (N-H) | Stretch | ~3200 |

| Alkyl (C-H) | Stretch | 2800 - 3000 |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While a crystal structure for this compound itself is not described in the provided sources, X-ray crystallography studies on various piperidine and piperidine-2,6-dione derivatives provide a strong basis for predicting its solid-state conformation nih.govresearchgate.netnih.gov.

It is expected that the six-membered piperidine ring would adopt a chair conformation, as this is the most thermodynamically stable arrangement nih.gov. The substituents on the ring would occupy either axial or equatorial positions to minimize steric hindrance. The azide group at the C3 position could potentially exist in either orientation, and its preference would be influenced by crystal packing forces and intermolecular interactions. The dione structure imposes a degree of planarity around the nitrogen atom and the two carbonyl carbons. X-ray diffraction studies on related compounds have confirmed the chair conformation of the piperidine ring and have provided precise measurements of bond lengths and angles within the heterocyclic system nih.gov. These studies also reveal how intermolecular forces, such as hydrogen bonding involving the imide N-H group, dictate the packing of molecules in the crystal lattice nih.gov.

Computational Chemistry Investigations

Theoretical calculations are invaluable for probing the electronic structure and energetic properties of molecules, offering insights that complement experimental data.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules nih.govrsc.orgcuny.edu. DFT calculations for this compound would provide a detailed picture of its molecular orbitals, charge distribution, and the energetics of potential reactions.

Electronic Structure: Calculations would reveal the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is likely to be localized on the azide group, indicating its nucleophilic character, while the LUMO may be associated with the carbonyl groups, suggesting their electrophilic nature uaeu.ac.ae. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity nih.gov.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule. Regions of negative potential, likely around the terminal nitrogens of the azide and the oxygen atoms of the carbonyls, would indicate sites susceptible to electrophilic attack. Regions of positive potential, such as around the imide N-H proton, would be prone to nucleophilic attack uaeu.ac.ae.

Reaction Energetics: DFT can be used to model reaction pathways and calculate activation energies. For instance, the thermal decomposition of this compound, likely proceeding through the loss of N₂, could be modeled to determine the transition state structure and the energy barrier for this process. Similarly, its participation in cycloaddition reactions, a common reactivity mode for azides, can be computationally explored to predict regioselectivity and reaction rates cuny.edu. Such theoretical studies provide predictive power and a deeper understanding of the molecule's chemical behavior nih.govmdpi.com.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and flexibility, which in turn dictates its interactions with biological targets. The piperidine-2,6-dione ring can adopt several conformations, primarily chair, boat, and twist-boat forms. The presence of a substituent at the 3-position, in this case, an azido group, influences the conformational equilibrium. The energetically preferred conformation will be the one that minimizes steric strain and other unfavorable interactions.

Molecular dynamics (MD) simulations provide a powerful computational tool to study the dynamic behavior of this compound over time. These simulations can reveal the conformational landscape of the molecule, the transitions between different conformations, and the influence of the solvent environment. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of such studies can be inferred from research on analogous heterocyclic systems like diketopiperazines. nih.gov

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to simulate the movement of atoms. The resulting trajectory provides detailed information about the molecule's dynamics. For instance, MD simulations on diketopiperazine dimerases have been used to understand the molecular basis for selectivity in these enzymes, highlighting regions of conformational flexibility that are critical for their function. nih.gov Similar studies on this compound could elucidate its flexibility and how it might adapt its shape to fit into a binding site.

The following table summarizes the key parameters often analyzed in molecular dynamics simulations and their significance in the context of this compound.

| Parameter | Significance for this compound |

| Root Mean Square Deviation (RMSD) | Indicates the stability of the molecule's conformation over the simulation time. A stable RMSD suggests that the molecule has reached a conformational equilibrium. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues. This can identify flexible regions of the molecule, such as the azido group or parts of the piperidine ring. |

| Radius of Gyration (Rg) | Provides an indication of the compactness of the molecule. Changes in Rg can signify conformational changes. |

| Dihedral Angle Analysis | Tracks the rotation around specific bonds, which is essential for characterizing the different ring conformations (chair, boat, etc.) and the orientation of the azido substituent. |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule that is accessible to the solvent. This is important for understanding solubility and interactions with the aqueous environment. |

In Silico Modeling for Molecular Design and Property Prediction

In silico modeling encompasses a range of computational techniques that are invaluable for the rational design of new molecules and the prediction of their physicochemical and biological properties. For this compound and its derivatives, these methods can accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing.

Molecular docking is a prominent in silico technique used to predict the binding orientation and affinity of a small molecule to a target protein. While specific docking studies for this compound are not widely published, the methodology has been successfully applied to other heterocyclic compounds. For example, docking studies on 5-(3-methoxybenzylidene)thiazolidine-2,4-dione analogues helped to understand their binding mode within the active site of protein tyrosine phosphatase 1B (PTP1B). nih.gov Similarly, molecular docking could be employed to investigate the potential interactions of this compound with various biological targets, guiding the design of more potent and selective derivatives.

Quantitative Structure-Activity Relationship (QSAR) studies are another important aspect of in silico modeling. QSAR models correlate the chemical structure of a series of compounds with their biological activity. By identifying key molecular descriptors that influence activity, these models can predict the activity of novel, unsynthesized compounds. For derivatives of this compound, QSAR models could be developed to predict properties such as binding affinity, selectivity, or even pharmacokinetic properties.

The following table outlines several key molecular descriptors that are often used in in silico modeling and their relevance for predicting the properties of this compound.

| Molecular Descriptor | Relevance for Property Prediction of this compound |

| Molecular Weight (MW) | Influences solubility, permeability, and overall size. |

| LogP (Octanol-Water Partition Coefficient) | A measure of lipophilicity, which is critical for membrane permeability and absorption. |

| Topological Polar Surface Area (TPSA) | Correlates with hydrogen bonding potential and is a good predictor of drug transport properties. |

| Number of Hydrogen Bond Donors and Acceptors | Important for specific interactions with biological targets. |

| Molecular Shape and Steric Descriptors | Describe the three-dimensional arrangement of the molecule, which is crucial for binding to a specific target. |

| Electronic Descriptors (e.g., partial charges, dipole moment) | Influence electrostatic interactions with the target and the surrounding environment. |

Advanced Chromatographic and Purification Techniques in Research

The isolation and purification of this compound in a research setting rely on advanced chromatographic techniques to ensure high purity, which is essential for subsequent characterization and biological evaluation. Given the structural features of the molecule—a polar piperidine-2,6-dione core and an azido group—a combination of chromatographic methods may be employed.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and analysis of such compounds. For piperidine-2,6-dione derivatives, reversed-phase HPLC (RP-HPLC) is commonly used. nih.gov In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, the polarity of the mobile phase can be adjusted to achieve optimal retention and separation from impurities.

Chiral chromatography is particularly important if the synthesis of this compound is not stereospecific, leading to a racemic mixture. Chiral stationary phases (CSPs) can be used to separate enantiomers. For instance, Kromasil CHI-DMB has been successfully used for the chiral resolution of some piperidine-2,6-dione drugs. nih.gov This type of separation is crucial as enantiomers can have different pharmacological activities and toxicities.

In the context of synthesizing azido-containing compounds, purification often involves removing residual azide reagents or byproducts. Scavenger resins can be employed in flow chemistry setups to remove excess reagents and impurities. For example, immobilized phosphine (B1218219) resins can be used to scavenge residual azides. nih.gov

The following table provides an overview of advanced chromatographic and purification techniques applicable to this compound.

| Technique | Principle of Separation | Application for this compound |

| Reversed-Phase HPLC (RP-HPLC) | Partitioning based on hydrophobicity. | Primary method for purification and purity assessment. |

| Normal-Phase HPLC (NP-HPLC) | Adsorption based on polarity. | An alternative to RP-HPLC, particularly for separating isomers. |

| Chiral HPLC | Enantioselective interactions with a chiral stationary phase. | Separation of enantiomers if a racemic mixture is produced. nih.gov |

| Flash Chromatography | A rapid form of column chromatography using pressure. | Often used for initial purification of the crude product before final purification by HPLC. |

| Thin-Layer Chromatography (TLC) | Differential migration on a solid support. | Used for reaction monitoring and preliminary purity checks. |

| Scavenger Resins | Covalent or ionic binding of impurities. | Removal of unreacted starting materials and byproducts, such as excess azide reagents. nih.gov |

Future Perspectives and Emerging Research Avenues

Development of More Sustainable and Greener Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis. For 3-Azidopiperidine-2,6-dione, future research will likely focus on the development of synthetic pathways that are not only efficient but also environmentally benign. A key area of exploration will be the use of biocatalysis. Drawing parallels from the biosynthesis of related compounds like (S)-3-aminopiperidine-2,6-dione, which has been shown to be a biosynthetic intermediate of the microbial pigment indigoidine (B1217730), enzymatic routes could offer a highly stereospecific and environmentally friendly method for producing chiral versions of 3-azido- and 3-aminopiperidine-2,6-diones. nih.govresearchgate.net The exploration of enzymes to catalyze the formation of the piperidine-2,6-dione core from renewable starting materials would represent a significant advancement.

Furthermore, there is a continuous drive to replace hazardous reagents and solvents. Traditional synthetic methods for related piperidine (B6355638) structures can involve harsh conditions and toxic chemicals. google.com Future synthetic strategies for this compound will likely prioritize the use of safer, more sustainable alternatives. This could include the use of catalytic amounts of less toxic metals, solvent-free reaction conditions, or the use of greener solvents like water or supercritical fluids.

Exploration of Novel Reactivity Patterns and Catalytic Systems

The azide (B81097) functional group in this compound is a versatile handle for a wide array of chemical transformations. A significant future research direction will be the exploration of its reactivity to generate a diverse library of derivatives. For instance, the azide can readily participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to form triazole-containing compounds. These derivatives could have applications in medicinal chemistry and materials science.

Moreover, the development of novel catalytic systems to effect transformations of the this compound scaffold is a promising avenue. Research into the synthesis of the broader 3-azidopiperidine skeleton has highlighted the use of ceric ammonium (B1175870) nitrate (B79036) (CAN)-mediated regioselective azidoalkoxylation of enol ethers. nih.govncl.res.in Future work could adapt and refine such catalytic systems for the specific synthesis and functionalization of this compound, potentially leading to new and efficient routes to a variety of substituted piperidine derivatives.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic processes with flow chemistry and automated platforms offers numerous advantages, including improved reaction control, enhanced safety, and the ability for high-throughput synthesis. For the synthesis of this compound and its derivatives, the adoption of flow chemistry could be particularly beneficial. The controlled environment of a flow reactor can allow for the safe handling of potentially hazardous intermediates and reagents, such as azides.

Automated synthesis platforms can be employed for the rapid generation of a library of this compound derivatives. biotage.com By systematically varying reaction partners and conditions, these platforms can accelerate the discovery of new compounds with desirable properties. This high-throughput approach is invaluable in drug discovery and materials science for screening large numbers of compounds to identify leads.

Computational-Driven Design and Discovery of New Derivatives

Computational chemistry and in silico screening are powerful tools in modern chemical research that can guide the design and discovery of new molecules with specific functions. nih.govnih.gov For this compound, computational methods can be used to predict the properties of its derivatives and to design new compounds with enhanced activity for a particular biological target or material application.

Molecular docking studies, for example, can be used to predict how derivatives of this compound might bind to the active site of a target protein. This information can guide the synthesis of new analogs with improved potency and selectivity. Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the structural features of this compound derivatives with their observed activity, further aiding in the design of new and more effective compounds.

Role in Advanced Chemical Biology and Materials Science (general)

The unique structural features of this compound make it an intriguing building block for applications in both chemical biology and materials science. In chemical biology, the azide group can be used as a chemical reporter to tag and visualize biomolecules. For example, derivatives of this compound could be designed to bind to a specific protein, and the azide group could then be used to attach a fluorescent probe for imaging.

In materials science, the piperidine-2,6-dione scaffold can be incorporated into polymers and other materials to impart specific properties. The ability to functionalize the 3-position with an azide group opens up possibilities for creating novel materials through polymerization and cross-linking reactions. For instance, the azide group could be used to cross-link polymer chains, leading to materials with enhanced thermal and mechanical stability. The development of N-(thiazol-2-yl)piperidine-2,6-dione compounds has shown interesting nonlinear optical (NLO) properties, suggesting that derivatives of this compound could also be explored for such applications. rsc.org

Data Table of Mentioned Compounds

| Compound Name | CAS Number | Molecular Formula |

| This compound | 1974402-37-3 | C₅H₆N₄O₂ |

| (S)-3-Aminopiperidine-2,6-dione | 24666-56-6 | C₅H₈N₂O₂ |

| Indigoidine | 2435-59-8 | C₁₀H₈N₄O₄ |

常见问题

Q. What are the primary synthetic routes for 3-Azidopiperidine-2,6-dione, and how do reaction conditions (e.g., catalysts, solvents) affect yield and purity?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution or azide-alkyne cycloaddition. Key steps involve functionalizing the piperidine-2,6-dione scaffold with an azide group. For example, intermediates like 3-aminopiperidine-2,6-dione (see PubChem data ) can undergo diazotization followed by azide substitution. Reaction conditions such as temperature (e.g., 0–5°C for diazotization) and solvent polarity (e.g., DMF for solubility) critically influence yield. Catalysts like Cu(I) in click chemistry may enhance regioselectivity. Purity is verified via HPLC or TLC, with yields optimized by iterative solvent screening .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral signatures confirm its structure?

Methodological Answer:

- FT-IR : Confirm the azide (-N₃) stretch at ~2100 cm⁻¹ and carbonyl (C=O) bands at ~1700 cm⁻¹ .

- ¹H/¹³C NMR : Key peaks include piperidine ring protons (δ 2.4–3.0 ppm) and carbonyl carbons (δ 165–175 ppm).

- GC-MS/EI-MS : Molecular ion peaks (e.g., m/z 195 for C₅H₇N₃O₂) and fragmentation patterns validate the backbone .

- Elemental Analysis : Match observed C/H/N/O percentages to theoretical values (e.g., C 41.4%, H 4.4%, N 26.4%) .

Q. How can researchers design preliminary biological assays to evaluate the bioactivity of this compound?

Methodological Answer: Initial screens should focus on target-agnostic assays:

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HepG2, MCF-7) .

- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases (e.g., SARS-CoV-2 Mpro) at 1–100 µM concentrations .

- Anti-inflammatory Activity : Measure TNF-α suppression in LPS-induced macrophages .

Dose-response curves (IC₅₀) and positive controls (e.g., doxorubicin for cytotoxicity) are mandatory.

Advanced Research Questions

Q. How can structural modifications to this compound enhance its selectivity as a PDE or kinase inhibitor?

Methodological Answer:

- Rational Design : Introduce substituents at the 3-azido position to modulate steric/electronic effects. For example, alkyl chains improve lipophilicity for membrane penetration, while aryl groups enhance π-π stacking in enzyme active sites .

- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinity to PDE4B or BRAFV600E. Validate with mutagenesis studies on key residues (e.g., Lys83 in PDE4B) .

- SAR Studies : Compare IC₅₀ values of derivatives (e.g., 3-azido vs. 3-nitro analogs) to identify pharmacophores .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: